1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride
Description
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride (molecular formula: C₁₁H₁₆ClNO₃) is a synthetic organic compound featuring a furan ring linked to a morpholine moiety via a ketone-containing ethanone backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or chemical synthesis applications. Structural data, including InChIKey and SMILES, are available in specialized databases .
Properties
IUPAC Name |
1-(furan-2-yl)-2-morpholin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8;/h1-2,4,8,11H,3,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZGZXALXHRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: This step involves the reaction of the furan derivative with a morpholine derivative, often under nucleophilic substitution conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan and morpholine derivatives.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride would depend on its specific biological target. Generally, compounds with furan and morpholine rings can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one Hydrochloride
- Structural Difference : Replaces the furan ring with a thiophene (sulfur instead of oxygen).
- Impact : Thiophene’s higher electron density and larger atomic radius of sulfur may alter solubility, reactivity, and intermolecular interactions compared to furan.
- Source : Catalogued as a discontinued product by CymitQuimica .
1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride
- Structural Difference : Substitutes furan with benzofuran (fused benzene-furan system) and extends the carbon chain.
- Impact : Increased aromaticity and steric bulk from benzofuran could enhance stability but reduce solubility. Reported melting point: 199–201°C .
Analogues with Modified Morpholine Substituents
1-(Morpholin-3-yl)propan-2-one Hydrochloride
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one Hydrochloride
- Structural Difference : Morpholine replaced by a phenyl-substituted piperidine.
- Impact : Increased hydrophobicity and steric hindrance due to the phenyl group. Molecular weight = 402.93 g/mol .
Functional Group Variations
1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one Hydrochloride
2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one Hydrochloride
- Structural Difference : Morpholine replaced by a benzodiazolyl group.
- Molecular weight = 270.70 g/mol .
Key Observations
Heterocyclic Influence :
- Furan provides moderate electron density, while thiophene (in ) offers higher polarizability. Benzofuran (in ) enhances aromatic stability but reduces solubility.
- Morpholine derivatives exhibit conformational flexibility, critical for binding in pharmaceutical contexts.
Synthetic Accessibility :
- Compounds like the target and its thiophene analogue () are synthesized via nucleophilic substitution or coupling reactions, but scalability varies due to substituent complexity.
Data Gaps: Limited biological activity or solubility data are reported in the evidence, necessitating further experimental characterization.
Biological Activity
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride, with the chemical formula C₁₀H₁₅ClN₁O₃, is an organic compound that has garnered attention for its potential biological activities. The compound features a furan ring and a morpholine ring, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The structure of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride can be represented as follows:
Key Features
| Property | Value |
|---|---|
| Molecular Weight | 197.23 g/mol |
| CAS Number | 1394041-99-6 |
| Appearance | White to off-white powder |
Research indicates that compounds containing furan and morpholine moieties exhibit significant biological activities, including:
- Enzyme Inhibition : The compound may interact with various enzymes, potentially modulating their activity. Enzyme inhibition studies are crucial for elucidating its pharmacological effects.
- Receptor Interaction : The structural characteristics suggest possible interactions with biological receptors, influencing signaling pathways.
Pharmacological Applications
1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone has been studied for several therapeutic applications:
- Antitumor Activity : Preliminary studies have indicated potential antitumor effects against various cancer cell lines, including murine leukemia cells. The compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
- Antiviral Properties : There is evidence suggesting antiviral activity against viruses such as Herpes simplex and Polio Type I. This highlights its potential as a therapeutic agent in virology.
Study 1: Antitumor Activity
A study conducted on the efficacy of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone against the P388 murine leukemia cell line demonstrated promising results. The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
Study 2: Antiviral Effects
In vitro assays revealed that the compound could inhibit viral replication in Herpes simplex virus type I. The mechanism appears to involve interference with viral entry or replication processes.
Comparative Analysis with Related Compounds
To further understand the unique properties of 1-(Furan-2-yl)-2-(morpholin-3-yl)ethanone hydrochloride, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Biological Activity |
|---|---|
| 1-(Furan-2-yl)ethanone | Moderate cytotoxicity |
| 2-(Morpholin-3-yl)ethanone | Limited antiviral activity |
| 1-(Furan-2-yl)-2-(piperidin-3-yl)ethanone | Stronger antitumor effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
